

chemical structure and properties of HDAC-IN-7

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Compound of Interest

Compound Name: **HDAC-IN-7**

Cat. No.: **B1352929**

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An In-depth Technical Guide to HDAC-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC-IN-7, also identified as a chidamide impurity, is a benzamide derivative that functions as a histone deacetylase (HDAC) inhibitor. Structurally analogous to the approved drug Tucidinostat (Chidamide), **HDAC-IN-7** exhibits inhibitory activity against Class I and Class IIb HDAC enzymes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **HDAC-IN-7**. It includes available quantitative data, a generalized synthesis approach based on its parent compound, and a discussion of its mechanism of action. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, epigenetics, and drug discovery.

Chemical Structure and Properties

HDAC-IN-7 is chemically known as N-(2-amino-5-fluorophenyl)-4-({[(2E)-3-(3-pyridinyl)-2-propenoyl]amino}methyl)benzamide. Its structure is closely related to Tucidinostat, a well-characterized HDAC inhibitor.

Table 1: Chemical and Physical Properties of **HDAC-IN-7**

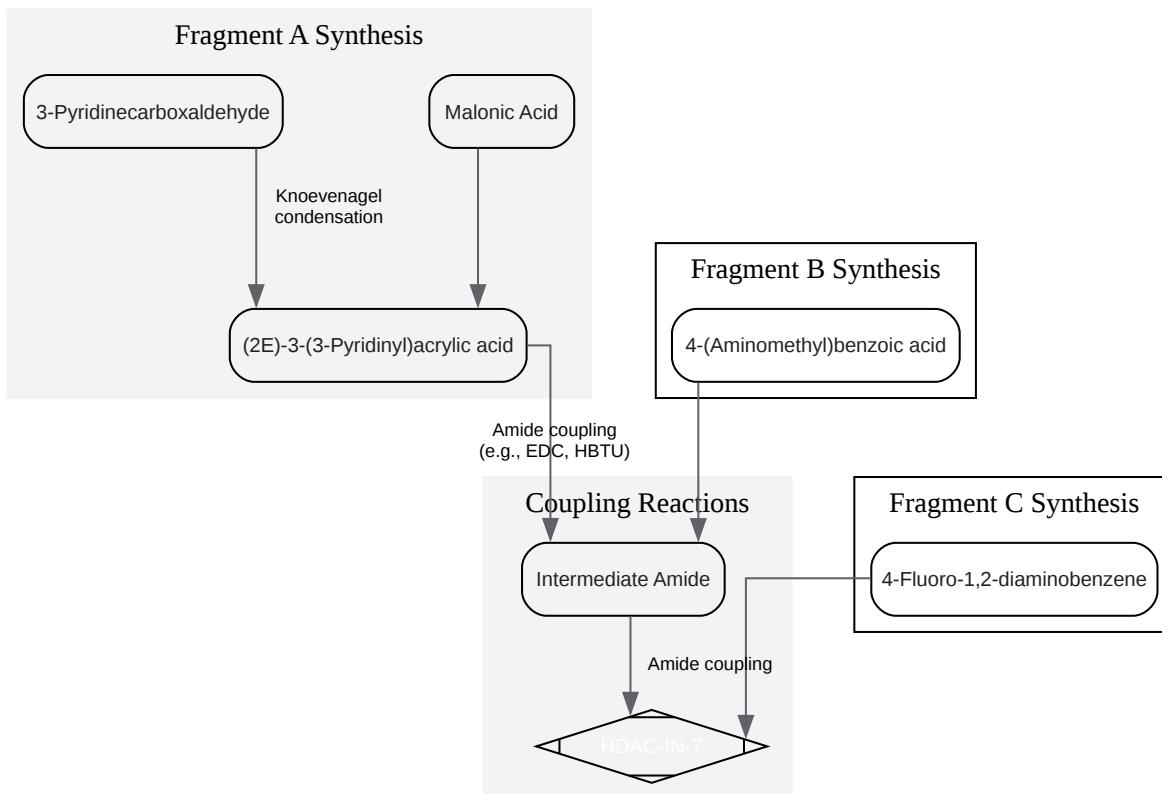
Property	Value	Source
IUPAC Name	N-(2-amino-5-fluorophenyl)-4- ({(2E)-3-(3-pyridinyl)-2- propenoyl}amino)methyl)benza- mide	[1]
Synonyms	Chidamide impurity, HBI-8000, CS-055	[2] [3] [4]
CAS Number	743420-02-2	[1] [4]
Molecular Formula	C ₂₂ H ₁₉ FN ₄ O ₂	[1] [5]
Molecular Weight	390.41 g/mol	[5] [6]
Appearance	Solid	[5]
Solubility	Soluble in DMSO	[7]

Synthesis

A detailed, specific synthesis protocol for **HDAC-IN-7** as a primary product is not readily available in published literature, as it is often characterized as an impurity of Chidamide. However, its synthesis can be inferred from the general synthetic routes for Chidamide and other benzamide-based HDAC inhibitors. The synthesis generally involves the coupling of three key fragments: a zinc-binding group (the aminobenzamide moiety), a linker, and a cap group (the pyridinylpropenoyl moiety).

A plausible, generalized synthetic approach is outlined below. It is important to note that specific reaction conditions, yields, and purification methods would require empirical optimization.

Generalized Synthesis Scheme:



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Caption: Generalized synthetic pathway for **HDAC-IN-7**.

Biological Activity and Mechanism of Action

HDAC-IN-7 is an inhibitor of histone deacetylases, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. HDAC inhibitors block this activity, resulting in histone hyperacetylation and a more open chromatin state, which can lead to the re-expression of silenced tumor suppressor genes.

3.1. In Vitro Inhibitory Activity

HDAC-IN-7 has been shown to inhibit several HDAC isoforms, with a preference for Class I and Class IIb enzymes. The available IC₅₀ values are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of **HDAC-IN-7** against HDAC Isoforms

Target HDAC Isoform	IC ₅₀ (nM)
HDAC1	95
HDAC2	160
HDAC3	67
HDAC8	733
HDAC10	78
HDAC11	432

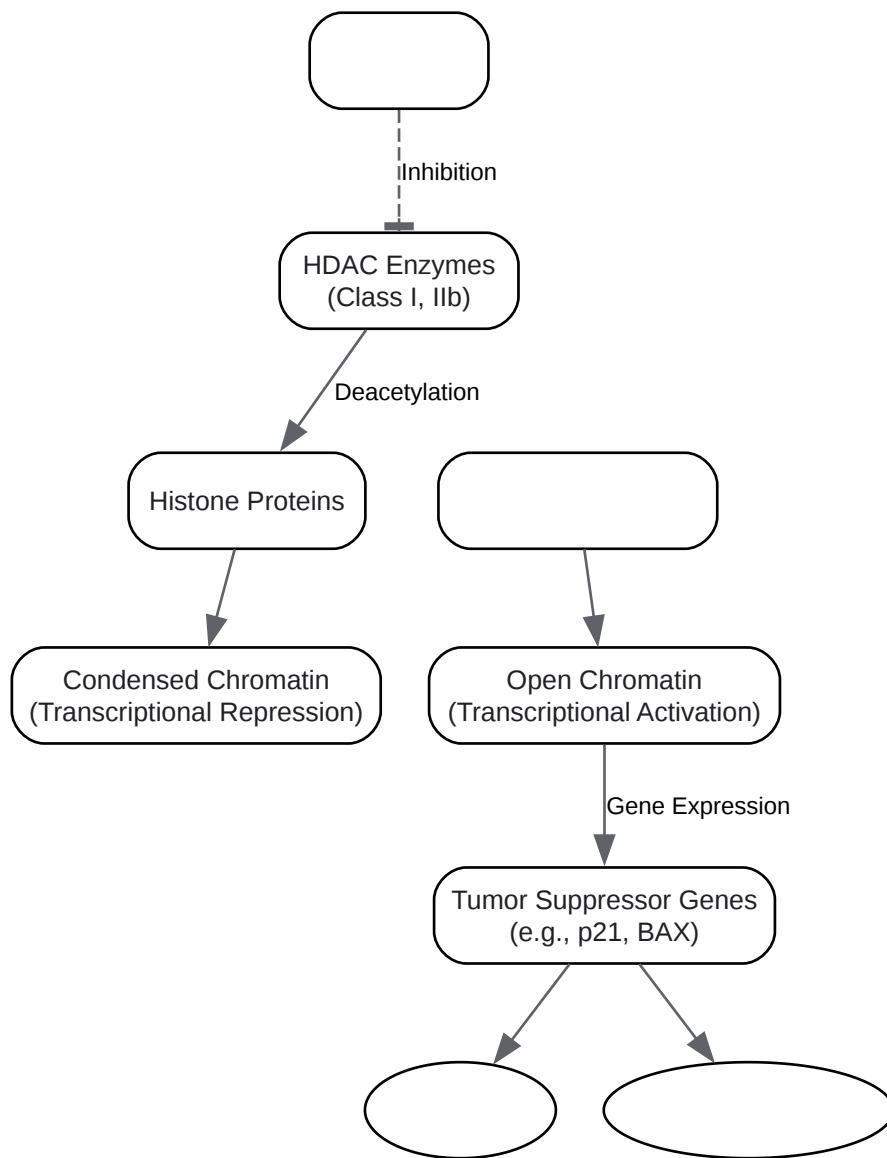
Data is for Tucidinostat (Chidamide), of which HDAC-IN-7 is an analogue.[\[6\]](#)[\[7\]](#)

3.2. Cellular Effects

The primary reported cellular effect of **HDAC-IN-7** is the induction of apoptosis in human colon cancer cell lines. This is consistent with the known activities of other HDAC inhibitors, which can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell types. The induction of apoptosis is linked to the inhibitor's ability to increase the acetylation of histone H3. [\[7\]](#)

3.3. Mechanism of Action Signaling Pathway

The mechanism of action of **HDAC-IN-7**, like other benzamide HDAC inhibitors, involves the chelation of the zinc ion within the catalytic pocket of the HDAC enzyme. This prevents the enzyme from deacetylating its substrates. The downstream effects of HDAC inhibition are complex and can involve the altered expression of a multitude of genes. A simplified, representative signaling pathway is depicted below.



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Caption: Simplified signaling pathway of HDAC inhibition by **HDAC-IN-7**.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing **HDAC-IN-7** are not publicly available. However, standard assays are employed to characterize HDAC inhibitors. Below are generalized methodologies for key experiments.

4.1. In Vitro HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.



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Caption: General workflow for an in vitro HDAC inhibition assay.

4.2. Cellular Apoptosis Assay (e.g., Annexin V/PI Staining)

This method is used to detect and quantify apoptosis in cells treated with the inhibitor.

- Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of **HDAC-IN-7** (dissolved in a suitable solvent like DMSO) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
- Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol. Incubate in the dark.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Annexin V-positive/PI-negative cells: Early apoptotic
 - Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
 - Annexin V-negative/PI-negative cells: Live
- Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by **HDAC-IN-7**.

Discussion and Future Directions

HDAC-IN-7 is a molecule of interest due to its defined inhibitory profile against key HDAC isoforms implicated in cancer. As an analogue of the clinically approved drug Tucidinostat, it serves as a valuable research tool for studying the structure-activity relationships of benzamide-based HDAC inhibitors.

Further research is warranted to fully characterize **HDAC-IN-7**. Key areas for future investigation include:

- Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **HDAC-IN-7** are needed to assess its drug-like potential.
- In Vivo Efficacy: Evaluation of its anti-tumor activity in animal models of cancer would provide crucial information on its therapeutic potential.
- Selectivity Profiling: A comprehensive screen against all HDAC isoforms would provide a more complete picture of its selectivity.
- Mechanism of Apoptosis: Detailed molecular studies to elucidate the specific apoptotic pathways activated by **HDAC-IN-7** in cancer cells.

In conclusion, **HDAC-IN-7** is a promising chemical probe for the study of HDAC biology and a potential starting point for the development of novel anticancer therapeutics. The data and methodologies presented in this guide provide a foundation for further investigation into its chemical and biological properties.

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